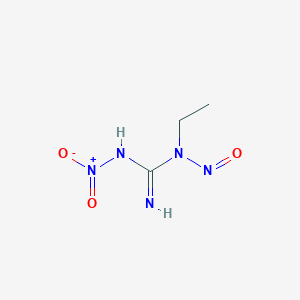
N-Ethyl-N'-nitro-N-nitrosoguanidine
Cat. No. B8769498
M. Wt: 161.12 g/mol
InChI Key: ZGONASGBWOJHDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08993527B2
Procedure details


A solution of approximately 30 mmol diazoethane in 40 ml of ether was prepared by slow addition of 7 g (44 mmol) of 1-ethyl-3-nitro-1-nitrosoguanidine to a mixture of 8 g of potassium hydroxide, 9 ml water and 60 ml of ether followed by distillation. This was slowly added to a solution of 3.2 g (12 mmol) of 5-amino-1-β-D-ribofuranosylimidazole-4-carboxamide (AICA riboside) in 35 ml dimethylformamide containing 50 mg of tin(II) chloride dihydrate. During the addition approximately 20 ml of methanol was added to maintain solubility. The reaction was filtered to remove a trace precipitate and evaporated to a yellow syrup. Thin layer chromatography on silica gel using methylene chloride/methanol (3:1) showed a major product spot moving faster than AICA riboside. The syrup was chromatographed on silica gel using methylene chloride/methanol (8:1) collecting the major product as determined by TLC. The appropriate fractions were evaporated to a white foam. This was dissolved in 7 ml of methanol. Upon cooling to 4° C. the mixture crystallized to yield 160 mg of 5-amino-1-(2-O-ethyl-β-D-ribofuranosyl) imidazole-4-carboxamide (Compound No. 34 (1-250)) confirmed by NMR decoupling and exchange experiments.





Quantity
3.2 g
Type
reactant
Reaction Step Two




Identifiers


|
REACTION_CXSMILES
|
[CH2:1]([N:3]([N:10]=O)C(N[N+]([O-])=O)=N)[CH3:2].[OH-].[K+].[NH2:14][C:15]1[N:19]([C@@H:20]2[O:26][C@H:25]([CH2:27][OH:28])[C@@H:23]([OH:24])[C@H:21]2[OH:22])[CH:18]=[N:17][C:16]=1[C:29]([NH2:31])=[O:30].O.O.[Sn](Cl)Cl>CCOCC.CN(C)C=O.CO.O>[N+:3](=[CH:1][CH3:2])=[N-:10].[NH2:14][C:15]1[N:19]([C@@H:20]2[O:26][C@H:25]([CH2:27][OH:28])[C@@H:23]([OH:24])[C@H:21]2[O:22][CH2:1][CH3:2])[CH:18]=[N:17][C:16]=1[C:29]([NH2:31])=[O:30] |f:1.2,4.5.6|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
7 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)N(C(=N)N[N+](=O)[O-])N=O
|
|
Name
|
|
|
Quantity
|
8 g
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[K+]
|
|
Name
|
|
|
Quantity
|
40 mL
|
|
Type
|
solvent
|
|
Smiles
|
CCOCC
|
|
Name
|
|
|
Quantity
|
60 mL
|
|
Type
|
solvent
|
|
Smiles
|
CCOCC
|
|
Name
|
|
|
Quantity
|
9 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Step Two
|
Name
|
|
|
Quantity
|
3.2 g
|
|
Type
|
reactant
|
|
Smiles
|
NC1=C(N=CN1[C@H]1[C@H](O)[C@H](O)[C@H](O1)CO)C(=O)N
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
O.O.[Sn](Cl)Cl
|
|
Name
|
|
|
Quantity
|
35 mL
|
|
Type
|
solvent
|
|
Smiles
|
CN(C=O)C
|
Step Three
|
Name
|
|
|
Quantity
|
20 mL
|
|
Type
|
solvent
|
|
Smiles
|
CO
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
4 °C
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
followed by distillation
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
was added
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
to maintain solubility
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The reaction was filtered
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to remove a trace precipitate
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
evaporated to a yellow syrup
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The syrup was chromatographed on silica gel
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
collecting the major product
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The appropriate fractions were evaporated to a white foam
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
This was dissolved in 7 ml of methanol
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
crystallized
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
[N+](=[N-])=CC
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: AMOUNT | 30 mmol |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
NC1=C(N=CN1[C@H]1[C@H](OCC)[C@H](O)[C@H](O1)CO)C(=O)N
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 160 mg |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
